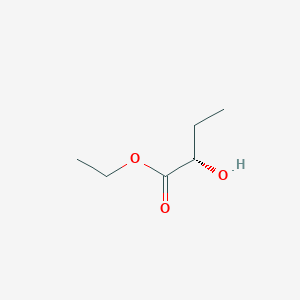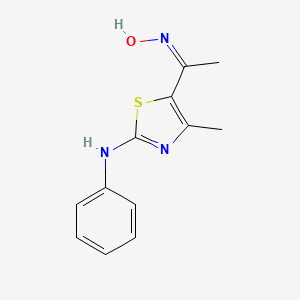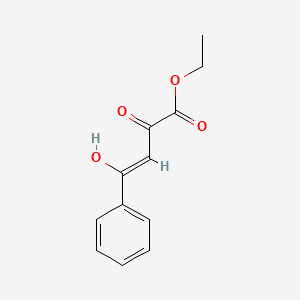
2-Pyridinecarboxylic acid, 5-chloro-4-methyl-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photochemical Reactions : A study by Sugiyama et al. (1981) explored the photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate, a compound structurally related to 2-pyridinecarboxylic acid, 5-chloro-4-methyl-. The research found that UV-irradiation in methanol led to methylation at the pyridine ring, highlighting the potential for photochemical reactions in derivatives of pyridinecarboxylic acids (Sugiyama et al., 1981).
Antihypertensive Activity : Finch et al. (1978) synthesized various substituted 5-amino-2-pyridinecarboxylic acids, demonstrating potent antihypertensive effects in spontaneously hypertensive rats. This study indicates the potential therapeutic applications of pyridinecarboxylic acid derivatives in cardiovascular medicine (Finch et al., 1978).
Cancer Research : The 2006 study by ロバート ヘンリー,ジェームズ reported an Aurora kinase inhibitor involving a derivative of 2-pyridinecarboxylic acid, which could be useful in treating cancer. This underscores the role of pyridinecarboxylic acid derivatives in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Chelating Agents for Metals : Dean et al. (2008) evaluated 2-methyl-3-hydroxy-4-pyridinecarboxylic acid, related to 2-pyridinecarboxylic acid, 5-chloro-4-methyl-, as a chelating agent for iron and aluminium. This research highlights the potential application of pyridinecarboxylic acid derivatives in chelation therapy (Dean et al., 2008).
Molecular Synthesis and Structure : Shen et al. (2012) conducted a synthesis and crystal structure study of pyridinecarboxylic acid derivatives, providing insights into the molecular structure and properties of these compounds, which are crucial for their application in material science and pharmaceuticals (Shen et al., 2012).
DNA Interaction and Antimicrobial Activity : Tamer et al. (2018) studied pyridine-2-carboxylic acid and its derivatives for their antimicrobial activities and interactions with DNA. The study provides a basis for understanding how these compounds might be utilized in antimicrobial applications and genetic research (Tamer et al., 2018).
Propiedades
IUPAC Name |
5-chloro-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWWATZRLUIQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262916 | |
| Record name | 5-Chloro-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-04-4 | |
| Record name | 5-Chloro-4-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-](/img/structure/B3058185.png)




